molecular formula C11H8N2O B1273683 3-benzo[b]furan-2-yl-1H-pyrazole CAS No. 666728-39-8

3-benzo[b]furan-2-yl-1H-pyrazole

Cat. No. B1273683
CAS RN: 666728-39-8
M. Wt: 184.19 g/mol
InChI Key: AACMKKWADJBYOE-UHFFFAOYSA-N
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Description

3-benzo[b]furan-2-yl-1H-pyrazole is a chemical compound with the molecular formula C11H8N2O . It has an average mass of 184.194 Da and a monoisotopic mass of 184.063660 Da . This compound is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A precursor, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was used for the synthesis of a series of novel heterocycles by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides .


Molecular Structure Analysis

The molecular structure of 3-benzo[b]furan-2-yl-1H-pyrazole is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and in situ oxidation employing bromine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-benzo[b]furan-2-yl-1H-pyrazole include a density of 1.286g/cm3, a boiling point of 406.2ºC at 760 mmHg, and a flash point of 213.5ºC .

Scientific Research Applications

Antifungal Applications

This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL, indicating its potential as an antifungal agent .

Anticancer Applications

The compound’s derivatives have shown promise in cancer treatment by inhibiting receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer cells . Additionally, certain derivatives have demonstrated moderate antiproliferative activities and cytotoxic effects toward lung carcinoma .

Herbicidal Activity

Derivatives of this compound have been evaluated for herbicidal activity using the foliar treatment method, suggesting its use in agricultural sciences .

Anti-inflammatory and Analgesic Activities

Indole derivatives of this compound have shown anti-inflammatory and analgesic activities, which could be beneficial in developing new pain management drugs .

Synthesis of Pyrazole Carboxylic Acid Derivatives

The compound serves as a starting material for synthesizing pyrazole carboxylic acid derivatives, which have various biological applications .

Design of Nitrofurantoin Analogues

A series of nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized, highlighting the compound’s role in creating novel antibacterial agents .

Anticancer Drug Research

Benzofuran substituted chalcone compounds, related to this chemical structure, are being explored as potential anticancer drugs due to their significant bioactivity .

Safety and Hazards

Specific safety and hazard information for 3-benzo[b]furan-2-yl-1H-pyrazole was not found in the search results. For detailed safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Pyrazole derivatives, including 3-benzo[b]furan-2-yl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMKKWADJBYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384453
Record name 3-benzo[b]furan-2-yl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-benzo[b]furan-2-yl-1H-pyrazole

CAS RN

666728-39-8
Record name 3-benzo[b]furan-2-yl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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